molecular formula C10H6F2N4O B1481452 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole CAS No. 2097963-56-7

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

Cat. No. B1481452
CAS RN: 2097963-56-7
M. Wt: 236.18 g/mol
InChI Key: ZVYZCTVHNPQAFS-UHFFFAOYSA-N
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Description

The compound “2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom. The oxazole ring is substituted with an azidomethyl group at the 2-position and a 2,4-difluorophenyl group at the 5-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, followed by substitution at the appropriate positions. The azidomethyl group could potentially be introduced through a nucleophilic substitution reaction, and the 2,4-difluorophenyl group could be introduced through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the azidomethyl and 2,4-difluorophenyl groups attached at the 2- and 5-positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azide and fluorine groups, both of which are known to be reactive. The azide group could undergo reactions such as Staudinger reduction or click chemistry, and the fluorine atoms could potentially be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azide and fluorine groups could impact its polarity, solubility, and reactivity .

Scientific Research Applications

Trypanocidal Activity

Oxazole derivatives, similar in structure to 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole, have demonstrated significant trypanocidal activity. For instance, certain 2,5-diphenyloxazole compounds isolated from the roots of Oxytropis lanata showed potent inhibitory activity against Trypanosoma congolense, which causes African trypanosomosis in animals. Notably, compounds with di- and trihydroxy groups exhibited this activity, highlighting the oxazole ring's potential in developing treatments for parasitic diseases (Banzragchgarav et al., 2016).

Synthesis and Utility

A streamlined synthesis approach for 2-(azidomethyl)oxazoles via a continuous multistep process has been developed, demonstrating the compound's versatility as a building block for nucleophilic displacement reactions. This efficient protocol underscores the synthetic and applicative flexibility of azido oxazoles, serving as foundational components for further chemical transformations (Rossa et al., 2018).

Fluorescent Properties

Research into the synthesis of fluorescent trisubstituted oxazoles, through reactions starting from azides, has led to the creation of compounds with significant fluorescence when the oxazole ring is substituted with aromatic groups. These findings not only provide insights into the chemical behavior of oxazole derivatives but also suggest potential applications in materials science, particularly in the development of new fluorescent molecules (Xie et al., 2017).

Anticancer Research

The structure of oxazoles, including those related to this compound, has been extensively explored for their potential in anticancer research. Oxazole-based compounds, due to their diverse interactions with enzymes and receptors, have been identified as promising candidates in the search for new anticancer drugs. This research highlights the oxazole ring's utility in medicinal chemistry, providing a basis for the development of novel therapeutic agents with anticancer properties (Chiacchio et al., 2020).

Safety and Hazards

As with any chemical, handling “2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole” would require appropriate safety precautions. The azide group in particular is known to be explosive under certain conditions, so care would need to be taken to avoid shock, heat, or friction .

Future Directions

The study and application of “2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole” would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties and potential applications .

properties

IUPAC Name

2-(azidomethyl)-5-(2,4-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYZCTVHNPQAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 2
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 3
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 4
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 5
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 6
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

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